molecular formula C16H18BrN3O2S B270032 2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-cyclohexylacetamide

2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-cyclohexylacetamide

Cat. No. B270032
M. Wt: 396.3 g/mol
InChI Key: YPJMYAFRAKKORN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-cyclohexylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical properties, which make it a useful tool for scientific research.

Mechanism of Action

The mechanism of action of 2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-cyclohexylacetamide is not yet fully understood. However, it is believed to work by inhibiting the growth of cancer cells through the induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-cyclohexylacetamide has several biochemical and physiological effects. It has been shown to induce cell cycle arrest and inhibit cell proliferation in cancer cells. Additionally, it has been shown to inhibit the growth of tumors in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-cyclohexylacetamide in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of tumor growth and development. However, one of the limitations of using this compound is its complex synthesis process, which requires a high level of expertise and precision.

Future Directions

There are several future directions for the use of 2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-cyclohexylacetamide in scientific research. One potential direction is the development of new cancer drugs based on the chemical structure of this compound. Another potential direction is the study of the compound's effects on other diseases and conditions, such as inflammation and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-cyclohexylacetamide involves a multistep process that requires a high level of expertise and precision. The first step involves the synthesis of 3-bromophenyl hydrazine, which is then reacted with ethyl chloroacetate to produce 3-bromo-1-phenyl-1H-pyrazole-5-carboxylic acid ethyl ester. This compound is then reacted with thiosemicarbazide to produce 2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-cyclohexylacetamide.

Scientific Research Applications

2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-cyclohexylacetamide has been used in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been shown to possess potent antitumor activity, making it a potential candidate for the development of new cancer drugs.

properties

Product Name

2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-cyclohexylacetamide

Molecular Formula

C16H18BrN3O2S

Molecular Weight

396.3 g/mol

IUPAC Name

2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-cyclohexylacetamide

InChI

InChI=1S/C16H18BrN3O2S/c17-12-6-4-5-11(9-12)15-19-20-16(22-15)23-10-14(21)18-13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10H2,(H,18,21)

InChI Key

YPJMYAFRAKKORN-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)Br

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)Br

Origin of Product

United States

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